N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide
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Overview
Description
N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide typically involves multi-step organic reactions. One common method starts with the chlorination of a hydroxyphenyl compound, followed by the introduction of a hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the formation of the but-2-ynamide moiety via an amide coupling reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy-substituted derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)acetamide: Shares the chloro and hydroxyphenyl moiety but differs in the acetamide group.
2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure with additional chloro substitution.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness: N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-3-4-13(18)15(2)8-12(17)10-7-9(16)5-6-11(10)14/h5-7,12,16-17H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBRYHSBFQOQIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC(C1=C(C=CC(=C1)O)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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